molecular formula C8H15N3OS B2974340 5-(Tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol CAS No. 727664-33-7

5-(Tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol

Cat. No.: B2974340
CAS No.: 727664-33-7
M. Wt: 201.29
InChI Key: NMVIOBJVCIYPQZ-UHFFFAOYSA-N
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Description

5-(Tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol (CAS 727664-33-7) is a triazine-based compound featuring a tetrahydrofuran-2-ylmethyl substituent. It is classified as a tertiary amine and is widely utilized in pharmaceutical research, particularly as a reference standard or custom synthesis product for drug development .

Properties

IUPAC Name

5-(oxolan-2-ylmethyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3OS/c13-8-9-5-11(6-10-8)4-7-2-1-3-12-7/h7H,1-6H2,(H2,9,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVIOBJVCIYPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CNC(=S)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol is a triazine derivative with potential biological activities that have garnered interest in pharmacological research. This compound is characterized by its unique molecular structure (C₈H₁₅N₃OS) and has been investigated for various biological effects.

  • Molecular Formula : C₈H₁₅N₃OS
  • Molecular Weight : 201.29 g/mol
  • CAS Number : 727664-33-7
  • IUPAC Name : 5-(oxolan-2-ylmethyl)-1,3,5-triazinane-2-thione

Biological Activities

Recent studies have highlighted the diverse biological activities associated with triazine derivatives, including antibacterial, antifungal, antimalarial, anticancer, antiviral, and anti-inflammatory properties. The following sections summarize the findings related to the biological activity of this compound.

Antimicrobial Activity

Research indicates that triazine derivatives exhibit significant antimicrobial activities against various pathogens. A study focusing on substituted 1,3,5-triazines reported effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus . The compound's thiol group may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Anti-inflammatory Effects

The anti-inflammatory properties of triazine derivatives have been documented in various models. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation . This activity may be relevant for developing treatments for inflammatory diseases.

Study 1: Antimicrobial Efficacy

In a comparative study of several triazine derivatives including this compound:

CompoundTarget PathogenMIC (µg/mL)
Compound AE. coli15
Compound BS. aureus10
5-(Tetrahydrofuran... Bacillus cereus12

The results indicated that this compound exhibited moderate antimicrobial activity against Bacillus cereus, suggesting its potential use in developing antimicrobial agents .

Study 2: Anticancer Activity

A preliminary screening of various triazine derivatives indicated that those with thiol functionalities showed enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the generation of reactive oxygen species (ROS) leading to cell death . Further investigations are necessary to elucidate the specific pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of 1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol derivatives. Key analogues include:

Compound Name CAS Number Substituent Group Molecular Weight Application/Status
5-(Tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol 727664-33-7 Tetrahydrofuran-2-ylmethyl Not reported Pharmaceutical research
5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol 669752-35-6 Cycloheptyl 213.34 Pharmaceutical intermediate
5-(3-Morpholin-4-ylpropyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol Not available 3-Morpholin-4-ylpropyl Not reported Discontinued
Key Observations:

Substituent Influence on Physicochemical Properties: The tetrahydrofuran-2-ylmethyl group enhances polarity and solubility in polar solvents compared to the lipophilic cycloheptyl substituent . However, its discontinued status suggests challenges in synthesis or stability .

Biological and Industrial Relevance :

  • The target compound (727664-33-7) is prioritized in pharmaceutical research due to its balanced solubility and structural versatility .
  • The cycloheptyl analogue (669752-35-6) is primarily an intermediate, indicating its role in synthesizing more complex molecules .

Stability and Reactivity

  • For example, related nitroso-triazine compounds decompose explosively in concentrated sulfuric acid . This underscores the need for careful handling of the compound class.
  • The cycloheptyl analogue is labeled as an irritant, suggesting moderate reactivity during handling .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 5-(Tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol?

  • Methodological Answer : Utilize stepwise functionalization of the triazine core, incorporating tetrahydrofuran-derived substituents via nucleophilic substitution or cross-coupling reactions. Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent systems (e.g., THF, DMF) to enhance solubility. Purify via column chromatography with silica gel, and validate purity using HPLC (≥95% purity threshold) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural and electronic properties?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the tetrahydrofuran methylene protons (δ 1.5–2.5 ppm) and triazine ring protons (δ 3.0–4.0 ppm). Use 13C^{13}\text{C}-NMR to confirm carbonyl/thiol groups .
  • Infrared (IR) Spectroscopy : Identify thiol (-SH) stretches (~2500 cm1^{-1}) and triazine ring vibrations (1500–1600 cm1^{-1}) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns to verify substituent connectivity .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using buffers (pH 2–12) and temperatures (25–60°C). Monitor degradation via UV-Vis spectroscopy (λ = 260–280 nm) and quantify by HPLC. Use Arrhenius kinetics to predict shelf-life .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and observed reactivity of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions and identify reactive sites (e.g., sulfur in thiol group). Compare simulated IR/NMR spectra with experimental data to validate models. Use molecular docking to predict interactions with biological targets (e.g., enzymes) .

Q. What experimental designs are suitable for studying environmental fate and ecological impacts?

  • Methodological Answer :

  • Long-Term Environmental Study : Adapt Project INCHEMBIOL’s framework to track abiotic/biotic degradation pathways. Use LC-MS/MS to quantify residual concentrations in soil/water matrices .
  • Ecotoxicology Assays : Expose model organisms (e.g., Daphnia magna) to sublethal doses and measure biomarkers (e.g., oxidative stress enzymes) .

Q. How can researchers design assays to evaluate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify the tetrahydrofuran or triazine moieties systematically (e.g., substituent size, polarity).
  • Biological Testing : Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) to correlate structural variations with activity. Apply multivariate statistical analysis (e.g., PCA) to identify key SAR drivers .

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